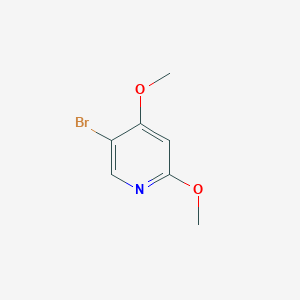

5-ブロモ-2,4-ジメトキシピリジン

概要

説明

5-Bromo-2,4-dimethoxypyridine, also known as 5-Bromo-2,4-DMP, is an organobromine compound that has been used in numerous scientific research applications. It is an important intermediate for the synthesis of various organic compounds, and has been used in the development of new drug candidates.

科学的研究の応用

1. イミダゾ[4,5-b]ピリジン誘導体の合成 5-ブロモ-2,4-ジメトキシピリジンは、6-ブロモ-2-フェニル-3H-イミダゾ[4,5-b]ピリジンの合成に使用されます。 この化合物は、相間移動触媒固液(CTP)条件下で一連のハロゲン化誘導体とさらに反応させて、期待される位置異性体化合物を単離します .

2. 抗菌性研究 5-ブロモ-2,4-ジメトキシピリジンを使用して合成されたイミダゾ[4,5-b]ピリジン誘導体は、その抗菌性について研究されています。 この研究は、実験的および理論的研究の両方に基づいています .

3. 電子誘起分解研究 5-ブロモ-2,4-ジメトキシピリジンは、電子誘起分解を調べる研究に使用されてきました。 ヌクレオベースおよびヌクレオシド種の計算結果は、デオキシリボース環がDEAプロセスに与える影響を調査することを可能にします .

4. パラジウム触媒カルボメトキシビニル化およびチエニル化 5-ブロモ-2,4-ジメトキシピリジンは、水中の5-ヨード(ブロモ)-2,4-ジメトキシピリミジンのパラジウム触媒カルボメトキシビニル化およびチエニル化に使用されます .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

作用機序

Mode of Action

, a type of palladium-catalyzed cross-coupling reaction. In such reactions, the compound may interact with its targets through oxidative addition and transmetalation .

Biochemical Pathways

, which are fundamental in many biochemical pathways.

Pharmacokinetics

. These properties could impact the bioavailability of the compound.

Result of Action

As a reagent in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.

生化学分析

Biochemical Properties

5-Bromo-2,4-dimethoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of autophagy. Autophagy is a catabolic process that mediates the degradation of cellular components within specialized subcellular compartments called autophagosomes . This compound has been identified as a potent inhibitor of autophagy, acting upstream or independently of the mTOR pathway . It interacts with enzymes and proteins involved in the autophagy process, thereby modulating cellular homeostasis and survival.

Cellular Effects

5-Bromo-2,4-dimethoxypyridine has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, which is crucial for the degradation of long-lived proteins, protein aggregates, and organelles . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s effect on autophagy can lead to the accumulation of damaged proteins and organelles, potentially affecting cellular health and function.

Molecular Mechanism

The molecular mechanism of 5-Bromo-2,4-dimethoxypyridine involves its interaction with key biomolecules in the autophagy pathway. It binds to specific proteins and enzymes, inhibiting their activity and thereby blocking the formation and maturation of autophagosomes . This inhibition disrupts the normal degradation process within cells, leading to altered cellular homeostasis. Additionally, the compound may influence gene expression by modulating transcription factors involved in autophagy regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2,4-dimethoxypyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of autophagy by this compound can lead to sustained accumulation of cellular debris and damaged organelles . Over time, this can result in altered cellular metabolism and potentially adverse effects on cell viability.

Dosage Effects in Animal Models

The effects of 5-Bromo-2,4-dimethoxypyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits autophagy without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of cell death. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-2,4-dimethoxypyridine is involved in metabolic pathways that include oxidative deamination and demethylation . The compound undergoes metabolic transformations to produce various metabolites, such as 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 5-Bromo-2,4-dimethoxypyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-Bromo-2,4-dimethoxypyridine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within autophagosomes and other subcellular structures is critical for its inhibitory effects on autophagy and overall cellular homeostasis.

特性

IUPAC Name |

5-bromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDCGSNDXFFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

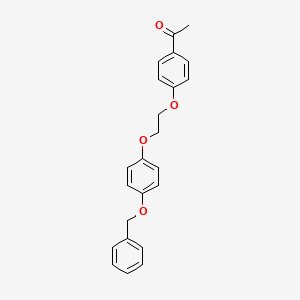

COC1=CC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596285 | |

| Record name | 5-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-07-2 | |

| Record name | 5-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)

![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)

![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)